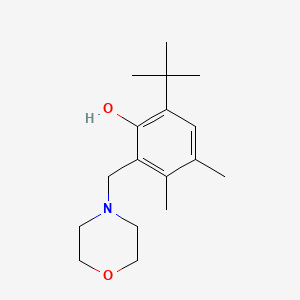
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol is an organic compound that belongs to the class of alkylated phenols. It is characterized by the presence of a tert-butyl group, a morpholinomethyl group, and xylenol moiety. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol typically involves the alkylation of xylenol with tert-butyl groups and the subsequent introduction of a morpholinomethyl group. One common method involves the vapor phase catalytic methylation of 2-tert-butylphenol with methanol at temperatures ranging from 280°C to 300°C . This process selectively forms 6-tert-butyl-2-methylphenol, which can then be further modified to introduce the morpholinomethyl group.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. The use of zinc oxide as a catalyst in an alkaline medium is common for the initial alkylation step . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The tert-butyl and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as a stabilizer in biological samples.
Medicine: Explored for its antioxidant properties in pharmaceutical formulations.
Industry: Utilized in the production of fuels and lubricants to prevent oxidation and gumming
Mechanism of Action
The antioxidant properties of 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process. The compound interacts with free radicals, converting them into more stable molecules and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Known for its use as an antioxidant in fuels and polymers.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and in cosmetics for its antioxidant properties.
Uniqueness
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol is unique due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity compared to other alkylated phenols. This makes it particularly useful in applications requiring high solubility and stability.
Properties
CAS No. |
93982-29-7 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
6-tert-butyl-3,4-dimethyl-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C17H27NO2/c1-12-10-15(17(3,4)5)16(19)14(13(12)2)11-18-6-8-20-9-7-18/h10,19H,6-9,11H2,1-5H3 |
InChI Key |
BETTYWBXTMYLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2CCOCC2)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


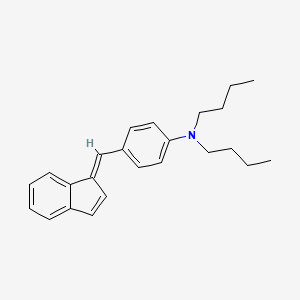

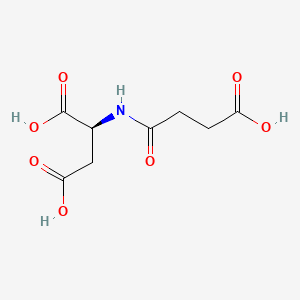

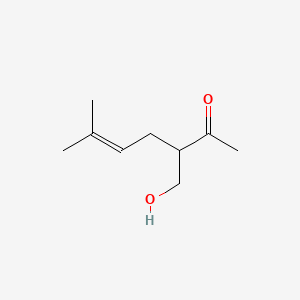
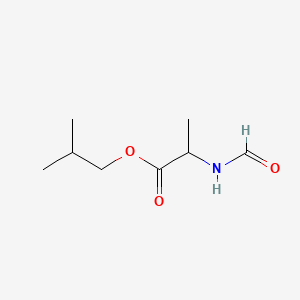
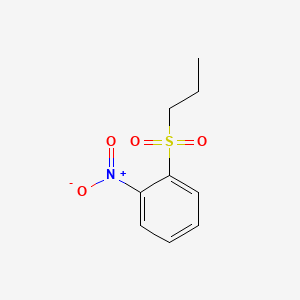

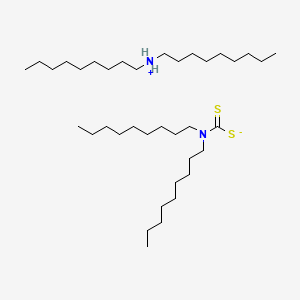

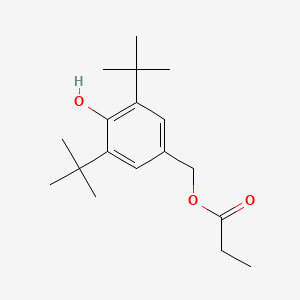
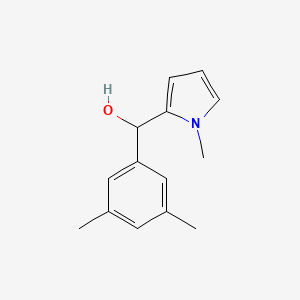
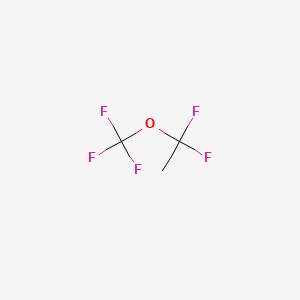
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
